Cas no 335334-06-0 (N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide))

N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a specialized aromatic sulfonamide derivative featuring a dichlorophenylene core flanked by two toluenesulfonamide groups. This compound exhibits high thermal stability and chemical resistance due to its robust molecular structure, making it suitable for applications in advanced organic synthesis and material science. Its dichlorinated aromatic backbone enhances reactivity in electrophilic substitution reactions, while the sulfonamide groups provide versatility in forming coordination complexes or polymer precursors. The compound is particularly valued for its precise structural configuration, which ensures consistent performance in research and industrial settings. Its low solubility in common solvents necessitates careful handling but contributes to its stability in harsh environments.
N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) structure
335334-06-0 structure
Product Name:N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
CAS No:335334-06-0
MF:C20H18Cl2N2O4S2
MW:485.403920650482
CID:5071388
PubChem ID:70138487
Update Time:2025-05-28

N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) Chemical and Physical Properties

Names and Identifiers

    • N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
    • N-[4,5-dichloro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
    • SCHEMBL7590523
    • 335334-06-0
    • CS-0131792
    • starbld0032696
    • E81557
    • Inchi: 1S/C20H18Cl2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3
    • InChI Key: ZAMWAUNRSUWIHR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(=C1)NS(C1C=CC(C)=CC=1)(=O)=O)NS(C1C=CC(C)=CC=1)(=O)=O)Cl

Computed Properties

  • Exact Mass: 484.0085048 g/mol
  • Monoisotopic Mass: 484.0085048 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 109
  • Molecular Weight: 485.4

N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
M7035948-100mg
N,N''-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
335334-06-0 95%
100mg
RMB 228.00 2025-02-20
Cooke Chemical
M7035948-250mg
N,N''-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
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Cooke Chemical
M7035948-1g
N,N''-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
335334-06-0 95%
1g
RMB 798.40 2025-02-20
1PlusChem
1P01WZUG-250mg
N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
335334-06-0 95%
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$143.00 2024-05-05
1PlusChem
1P01WZUG-1g
N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
335334-06-0 95%
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$250.00 2024-05-05
Aaron
AR01X02S-100mg
N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
335334-06-0 95%
100mg
$19.00 2025-02-12
Aaron
AR01X02S-250mg
N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
335334-06-0 95%
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$36.00 2025-02-12
Aaron
AR01X02S-1g
N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
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